molecular formula C10H8N2O B13523715 3-{1H-pyrrolo[2,3-b]pyridin-3-yl}prop-2-enal

3-{1H-pyrrolo[2,3-b]pyridin-3-yl}prop-2-enal

Cat. No.: B13523715
M. Wt: 172.18 g/mol
InChI Key: RDMTVCWAVRTNEQ-NSCUHMNNSA-N
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Description

3-(1H-pyrrolo[2,3-b]pyridin-3-yl)prop-2-enal is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-pyrrolo[2,3-b]pyridin-3-yl)prop-2-enal typically involves multi-step organic reactions. One common method involves the reaction of pyrrolo[2,3-b]pyridine with an appropriate aldehyde under basic conditions. The reaction is usually carried out in methanol with potassium hydroxide as the base, and the mixture is stirred at 50°C for several hours to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification process often involves crystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(1H-pyrrolo[2,3-b]pyridin-3-yl)prop-2-enal can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: 3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid.

    Reduction: 3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propan-1-ol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-(1H-pyrrolo[2,3-b]pyridin-3-yl)prop-2-enal has several applications in scientific research:

Mechanism of Action

The biological activity of 3-(1H-pyrrolo[2,3-b]pyridin-3-yl)prop-2-enal is primarily due to its interaction with specific molecular targets. For instance, it can inhibit fibroblast growth factor receptors by binding to their active sites, thereby blocking the signaling pathways involved in cell proliferation and migration . This inhibition can lead to the suppression of tumor growth and metastasis.

Comparison with Similar Compounds

Similar Compounds

    1H-pyrrolo[2,3-b]pyridine: A core structure similar to 3-(1H-pyrrolo[2,3-b]pyridin-3-yl)prop-2-enal but without the aldehyde group.

    3-(1H-pyrrolo[2,3-b]pyridin-2-yl)prop-2-enal: A positional isomer with the aldehyde group at a different position on the pyridine ring.

Uniqueness

3-(1H-pyrrolo[2,3-b]pyridin-3-yl)prop-2-enal is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to act as a potent inhibitor of fibroblast growth factor receptors sets it apart from other similar compounds .

Properties

Molecular Formula

C10H8N2O

Molecular Weight

172.18 g/mol

IUPAC Name

(E)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)prop-2-enal

InChI

InChI=1S/C10H8N2O/c13-6-2-3-8-7-12-10-9(8)4-1-5-11-10/h1-7H,(H,11,12)/b3-2+

InChI Key

RDMTVCWAVRTNEQ-NSCUHMNNSA-N

Isomeric SMILES

C1=CC2=C(NC=C2/C=C/C=O)N=C1

Canonical SMILES

C1=CC2=C(NC=C2C=CC=O)N=C1

Origin of Product

United States

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